2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that introduce different functional groups. It has been referenced in chemical databases and literature as a compound of interest due to its structural properties and potential biological activities .
This compound is classified under the category of carboxylic acids, specifically as an oxazole derivative. Its classification is significant for understanding its chemical behavior and potential reactivity in various chemical reactions.
The synthesis of 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid typically involves several key steps:
The synthetic routes may vary based on the desired purity and yield of the final product. Reaction conditions such as temperature, solvent choice, and catalysts play critical roles in optimizing these reactions.
The molecular formula for 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid is C11H15NO4. The structure features a five-membered oxazole ring, a carboxylic acid group, and aliphatic substituents.
Property | Value |
---|---|
Molecular Formula | C11H15NO4 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | 4-Ethyl-2-(2-methyloxolan-3-yl)-1,3-oxazole-5-carboxylic acid |
InChI | InChI=1S/C11H15NO4/c1-3-8-9(11(13)14)16-10(12-8)7-4-5-15-6(7)2/h6-7H,3-5H2,1-2H3,(H,13,14) |
Canonical SMILES | CCC1=C(OC(=N1)C2CCOC2C)C(=O)O |
The compound can participate in various chemical reactions:
Understanding these reactions is crucial for developing derivatives or modifications that may enhance the compound's properties or efficacy in biological systems.
The mechanism of action for 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid involves several biochemical processes:
The physical properties of 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid include solubility characteristics that are essential for its application in biological systems.
Chemical properties such as stability under various conditions (temperature, pH), reactivity with nucleophiles or electrophiles, and potential for forming complexes with other molecules are crucial for its application .
The scientific uses of 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid include:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3